Cas no 315715-20-9 (3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- LYWIALYPOHUTGT-UHFFFAOYSA-N
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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- Inchi: 1S/C23H15NO7/c1-29-20-5-3-2-4-17(20)19-13-30-21-12-16(10-11-18(21)22(19)25)31-23(26)14-6-8-15(9-7-14)24(27)28/h2-13H,1H3
- InChI Key: LYWIALYPOHUTGT-UHFFFAOYSA-N
- SMILES: C(OC1=CC2OC=C(C3=CC=CC=C3OC)C(=O)C=2C=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-1112-2μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-5μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-10μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-20μmol |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-1mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-2mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-3mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-4mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-5mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3139-1112-10mg |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
315715-20-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
Comprehensive Overview of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS No. 315715-20-9)
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate (CAS 315715-20-9) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and materials science research. This chromene derivative combines a flavone core structure with a 4-nitrobenzoate ester moiety, creating unique chemical properties that make it valuable for various applications. The compound's molecular weight is 419.37 g/mol, with a precise elemental composition that contributes to its stability and reactivity.
The growing interest in flavonoid-based compounds like 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate stems from their potential biological activities. Researchers are particularly focused on how the methoxyphenyl group and nitrobenzoate ester modifications affect the compound's interaction with biological targets. Recent studies suggest that such chromene derivatives may influence cellular signaling pathways, though specific applications require further investigation.
From a synthetic chemistry perspective, 315715-20-9 represents an interesting case study in esterification reactions and flavonoid modification. The compound's synthesis typically involves the protection of hydroxyl groups, followed by selective ester formation with 4-nitrobenzoic acid derivatives. This process highlights the importance of protective group chemistry in creating complex molecular architectures.
The physical properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate make it suitable for various analytical applications. Its UV-visible absorption spectrum shows characteristic peaks that are valuable for spectroscopic analysis, while its crystalline structure has been investigated using X-ray diffraction techniques. These properties contribute to its utility as a chemical reference standard in analytical laboratories.
In materials science, the nitroaromatic component of 315715-20-9 has attracted attention for potential applications in organic electronics. The electron-withdrawing nature of the nitro group, combined with the extended π-conjugation system of the flavone core, creates interesting electronic properties that could be exploited in optoelectronic devices or nonlinear optical materials.
The stability profile of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate makes it suitable for long-term storage under proper conditions. Recommended storage typically involves protection from light and moisture at controlled temperatures. These handling requirements are similar to those for many organic intermediates and research chemicals used in pharmaceutical development.
Analytical methods for characterizing 315715-20-9 typically include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for verifying the compound's purity and structure, particularly when used as a research chemical or pharmaceutical intermediate.
Recent patent literature reveals growing interest in chromene-based compounds similar to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate for various applications. While specific uses of this compound may be proprietary, the general class of modified flavonoids continues to show promise in multiple research areas, from medicinal chemistry to materials science.
The global market for specialty chemicals like 315715-20-9 has seen steady growth, driven by increasing research and development activities in both academic and industrial settings. Suppliers typically offer this compound in small quantities for research purposes, with purity specifications that meet the needs of most laboratory applications.
Environmental and safety considerations for handling 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment and laboratory ventilation are recommended when working with this or any other fine chemical.
Future research directions for chromene derivatives like 315715-20-9 may explore their potential in drug discovery programs or as building blocks for advanced materials. The compound's unique structural features continue to make it an interesting subject for synthetic chemists and materials scientists alike.
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